molecular formula C13H20ClN3O B1670142 Declopramide CAS No. 891-60-1

Declopramide

Cat. No.: B1670142
CAS No.: 891-60-1
M. Wt: 269.77 g/mol
InChI Key: YEYAKZXEBSVURO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Declopramide, a member of the N-substituted benzamide class of DNA repair inhibitors, primarily targets DNA and DNA topoisomerases 2-alpha and 2-beta . These targets play a crucial role in DNA replication and cell division, making them important targets for cancer treatment .

Mode of Action

this compound interacts with its targets through two possible mechanisms. One involves the nuclear localizing factor kappaB (NFkB), and the other involves the activation of the caspase cascade via the mitochondrial pathway . Both of these interactions lead to cell death, also known as apoptosis . This compound may also increase the susceptibility of cancer cells to traditional radiation and/or chemotherapy treatment .

Biochemical Pathways

The biochemical pathways affected by this compound involve the NFkB pathway and the caspase cascade via the mitochondrial pathway . These pathways lead to apoptosis, or programmed cell death, which is a crucial process in controlling cell proliferation and survival .

Pharmacokinetics

These properties significantly impact the bioavailability of the drug, influencing its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis, or cell death . This is achieved through the activation of the caspase cascade via the mitochondrial pathway and the involvement of NFkB .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as diet, lifestyle, and exposure to other chemicals can affect the metabolism and effectiveness of the drug . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .

Biochemical Analysis

Biochemical Properties

Declopramide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets NFkB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NFkB, this compound disrupts the transcription of genes involved in inflammation and cell proliferation. Additionally, this compound interacts with DNA topoisomerase 2-alpha and 2-beta, enzymes that help manage DNA supercoiling and are essential for DNA replication and transcription . These interactions lead to the inhibition of DNA repair and the induction of apoptosis in cancer cells.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the caspase cascade via the mitochondrial pathway . This process involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3, leading to cell death . This compound also causes a G2/M cell cycle block, preventing cells from progressing through the cell cycle and proliferating . Furthermore, it influences cell signaling pathways by inhibiting NFkB, which reduces the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through two primary mechanisms. First, it inhibits NFkB, preventing the transcription of genes involved in inflammation and cell proliferation . Second, it activates the caspase cascade via the mitochondrial pathway, leading to apoptosis . This activation involves the release of cytochrome c from the mitochondria, which then binds to apoptotic protease activating factor-1 (Apaf-1) and forms the apoptosome. The apoptosome activates caspase-9, which in turn activates caspase-3, leading to the degradation of cellular components and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of optimizing the dosage of this compound for safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to its biotransformation and elimination from the body . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its efficacy and safety

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After entering the systemic circulation, it is distributed to different tissues based on factors such as blood perfusion, tissue binding, and membrane permeability . This compound’s distribution is generally uneven, with higher concentrations in richly vascularized areas . The transport of this compound within cells may involve specific transporters or binding proteins, which can influence its localization and accumulation . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic effects and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to the nucleus, where it inhibits NFkB and disrupts DNA repair processes . Additionally, it localizes to the mitochondria, where it activates the caspase cascade and induces apoptosis . The targeting of this compound to specific subcellular compartments may involve post-translational modifications or targeting signals that direct it to these locations . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Declopramide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Declopramide has several scientific research applications:

Comparison with Similar Compounds

Declopramide is compared with other N-substituted benzamides such as metoclopramide and procainamide. While metoclopramide is primarily used as an antiemetic and procainamide as an antiarrhythmic, this compound is unique in its dual mechanism of inhibiting NFkB and activating the caspase cascade . Similar compounds include:

This compound’s ability to induce apoptosis and inhibit NFkB makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-amino-3-chloro-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O/c1-3-17(4-2)8-7-16-13(18)10-5-6-12(15)11(14)9-10/h5-6,9H,3-4,7-8,15H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYAKZXEBSVURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862460
Record name 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Declopramide is a member of the N-substituted benzamide class of DNA repair inhibitors. There are two possible mechanisms of action of declopramide, with one involving (nuclear localizing factor kappaB) NFkB and the other involving the activation of the caspase cascade via the mitochondrial pathway, both of which lead to cell death (apoptosis). Declopramide may also increase the susceptibility of cancer cells to traditional radiation and/or chemotherapy treatment. It is proposed that G2/M cell cycle block is induced by pathways other than the protein 53 (p53) pathway.
Record name Declopramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

891-60-1
Record name Declopramide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Declopramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-3-chloro-N-(2-(diethylamino)ethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DECLOPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/916GJF577D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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